![molecular formula C8H9FO2 B13589975 4-fluoro-2-[(1R)-1-hydroxyethyl]phenol CAS No. 156597-63-6](/img/structure/B13589975.png)
4-fluoro-2-[(1R)-1-hydroxyethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-[(1R)-1-hydroxyethyl]phenol is an organic compound with the molecular formula C8H9FO2. It is a fluorinated phenol derivative, characterized by the presence of a fluorine atom at the 4-position and a hydroxyethyl group at the 2-position of the phenol ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[(1R)-1-hydroxyethyl]phenol can be achieved through several methods. One common approach involves the use of fluorinated precursors and subsequent functionalization. For example, starting with 4-fluorophenol, the hydroxyethyl group can be introduced via a Grignard reaction or other nucleophilic addition reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic reactions and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-[(1R)-1-hydroxyethyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 4-fluoro-2-acetylphenol, while reduction can produce 4-fluoro-2-ethylphenol .
Aplicaciones Científicas De Investigación
4-Fluoro-2-[(1R)-1-hydroxyethyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-fluoro-2-[(1R)-1-hydroxyethyl]phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyethyl group can influence its binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-[(1S)-1-hydroxyethyl]phenol: A stereoisomer with similar chemical properties but different biological activity.
4-Fluoro-2-(trifluoromethyl)phenol: A compound with a trifluoromethyl group instead of a hydroxyethyl group, leading to different reactivity and applications.
Uniqueness
4-Fluoro-2-[(1R)-1-hydroxyethyl]phenol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxyethyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
156597-63-6 |
|---|---|
Fórmula molecular |
C8H9FO2 |
Peso molecular |
156.15 g/mol |
Nombre IUPAC |
4-fluoro-2-[(1R)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3/t5-/m1/s1 |
Clave InChI |
GVMSCKDTKBWDIF-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(C=CC(=C1)F)O)O |
SMILES canónico |
CC(C1=C(C=CC(=C1)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13589893.png)

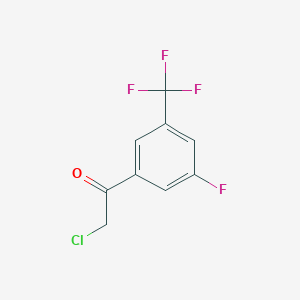
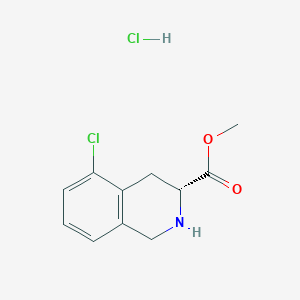
![1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one](/img/structure/B13589909.png)
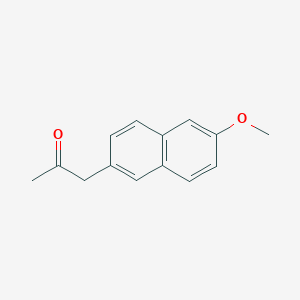
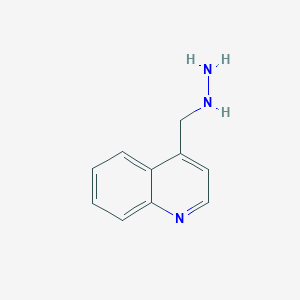
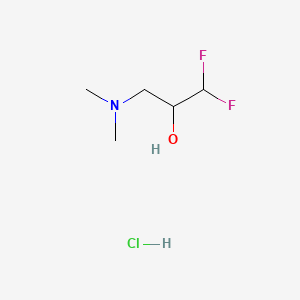
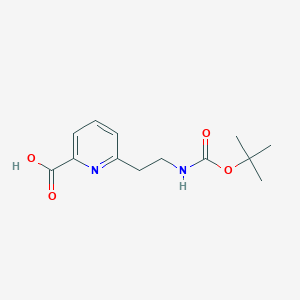
![tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13589936.png)
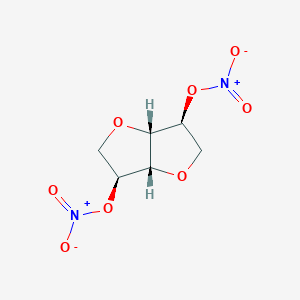

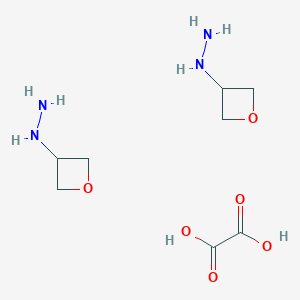
![4-Ethoxybicyclo[2.2.1]heptan-1-aminehydrochloride](/img/structure/B13589952.png)
